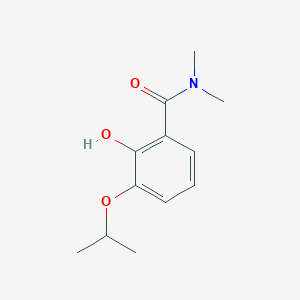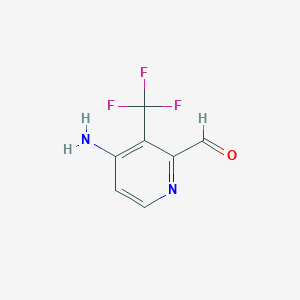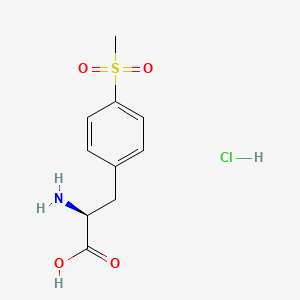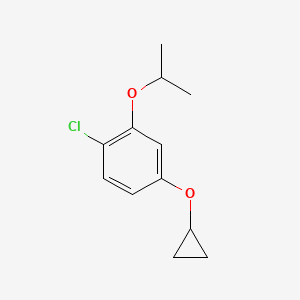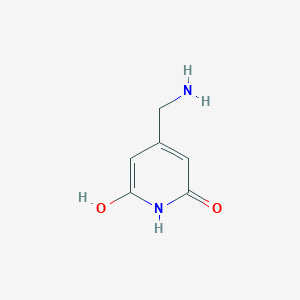
4-(Aminomethyl)pyridine-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)pyridine-2,6-diol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Pyridine is nitrated to form 4-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.
Formylation: The amino group is protected, and the pyridine ring is formylated at the 2- and 6-positions.
Hydrolysis: The formyl groups are hydrolyzed to hydroxyl groups, and the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,6-dione derivatives, while reduction can produce pyridine-2,6-diol derivatives with modified aminomethyl groups.
科学的研究の応用
4-(Aminomethyl)pyridine-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
作用機序
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,6-Dihydroxypyridine: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-Amino-2-methylpyridine: Substituted with a methyl group instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
4-(Aminomethyl)pyridine-2,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
4-(aminomethyl)-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-1-5(9)8-6(10)2-4/h1-2H,3,7H2,(H2,8,9,10) |
InChIキー |
VDEDBSSNBKAPCK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


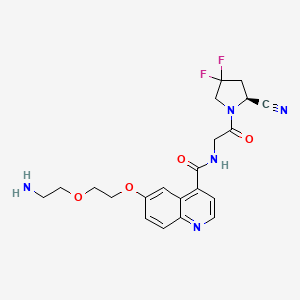
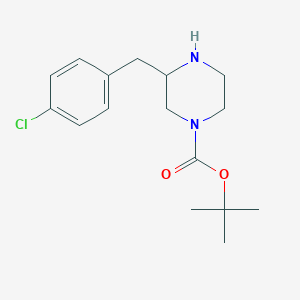
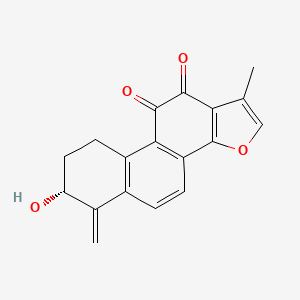
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)



![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
